molecular formula C10H9ClO3 B011067 4-(2-Chlorophenyl)-4-oxobutanoic acid CAS No. 106263-50-7

4-(2-Chlorophenyl)-4-oxobutanoic acid

Cat. No. B011067
M. Wt: 212.63 g/mol
InChI Key: JIFTXSSZTRPMNW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 4-(2-Chlorophenyl)-4-oxobutanoic acid, such as ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, has been achieved through Knoevenagel condensation reactions. These syntheses involve the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of piperidine and trifluoroacetic acid under reflux conditions in benzene, showcasing a method that could be adapted for 4-(2-Chlorophenyl)-4-oxobutanoic acid (Kumar et al., 2016).

Molecular Structure Analysis

Spectroscopic and structural investigations of compounds closely related to 4-(2-Chlorophenyl)-4-oxobutanoic acid, utilizing experimental spectra and theoretical calculations, have revealed insights into their stability, charge delocalization, and reactivity. For instance, vibrational spectroscopy and DFT calculations have been employed to understand the molecular structure and reactivity of derivatives, indicating potential for nonlinear optical materials due to the properties of the dipole moment and first hyperpolarizabilities (Vanasundari et al., 2018).

Chemical Reactions and Properties

Research into the chemical reactions and properties of 4-(2-Chlorophenyl)-4-oxobutanoic acid analogs has highlighted their potential in various applications, including antimicrobial and antioxidant activities. For example, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate demonstrated significant in vitro antimicrobial and antioxidant susceptibilities, suggesting that derivatives of 4-(2-Chlorophenyl)-4-oxobutanoic acid could have similar properties (Kumar et al., 2016).

Physical Properties Analysis

The physical properties of compounds related to 4-(2-Chlorophenyl)-4-oxobutanoic acid, including crystal structure and thermal analysis, have been characterized. These studies provide a foundation for understanding the physical characteristics of 4-(2-Chlorophenyl)-4-oxobutanoic acid, such as crystallography data and thermal stability, which are crucial for its application in material science and pharmacology (Nayak et al., 2014).

Chemical Properties Analysis

The chemical properties of 4-(2-Chlorophenyl)-4-oxobutanoic acid and its derivatives, including reactivity and interaction with biological molecules, have been extensively studied. Investigations into the bioconversion pathways and degradation mechanisms have shed light on its environmental fate and potential biological activities, offering insights into the compound's broader chemical behavior and applications in bioremediation and pharmaceutical development (Ahmad et al., 1991).

Scientific Research Applications

  • Psychotropic Effects : A study revealed that 4-aryl-2-benzoylmethylenehydrazono-4-oxobutanoic acids, a category that includes 4-(2-Chlorophenyl)-4-oxobutanoic acid, exhibit various psychotropic effects. This link between structure and biological activity assists in the targeted synthesis of new domestic pharmaceutical substances (Pulina et al., 2022).

  • Pharmaceutical Synthesis : An improved synthesis method was developed for preparing 3-aralkylidine-5-arylthiophen-2-(3H)ones from 4-aryl-4-oxobutanoic acids, which has potential benefits for pharmaceutical applications (Miller et al., 1981).

  • Structural and Thermal Characterization : The synthesis, characterization, and determination of the crystal structure and thermal stability of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid were successfully achieved. This includes analysis through differential thermal analysis (DTA), thermogravimetric analysis (TGA), and X-ray diffraction (Nayak et al., 2014).

  • Infrared Spectroscopy Analysis : A study on 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid showed a strong red shift in the IR spectrum, indicating a weakening of the NH bond and proton transfer to a neighboring oxygen atom (Raju et al., 2015).

  • Ethylene Biosynthesis : 4-Methylthio-2-oxobutanoate, potentially an intermediate in ethylene biosynthesis, was identified in culture fluids of bacteria and fungi, suggesting a role in ethylene synthesis from methionine (Billington et al., 1979).

  • Apoptosis Induction : Methional, derived from 4-methylthio-2-oxobutanoic acid, was found to be a potent inducer of apoptosis in BAF3 lymphoid cells, with malondialdehyde playing a role in its apoptosis-inducing mechanism (Quash et al., 1995).

  • Alkaloid Synthesis : Shihunine, an alkaloid found in Dendrobium pierardii, can be synthesized using 4-2′-carboxyphenyl-4-oxobutanoic acid as a precursor, illustrating its application in natural product synthesis (Leete & Bodem, 1973).

  • Environmental Applications : Research has shown the enhanced oxidative activity of zero-valent iron in the presence of citric acid, resulting in the rapid degradation of 4-chlorophenol, demonstrating its potential application in pollution reduction (Xu et al., 2019).

  • Organic Solvent-Water Diphasic System : A microbial aldehyde reductase from Sporobolomyces salmonicolor was found to efficiently reduce ethyl 4-chloro-3-oxobutanoate in an organic solvent-water diphasic system, indicating its utility in biocatalysis (Shimizu et al., 1990).

Safety And Hazards

This would involve discussing the compound’s toxicity, flammability, and environmental impact. Information on how to handle and store the compound safely might also be provided.


Future Directions

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properties

IUPAC Name

4-(2-chlorophenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO3/c11-8-4-2-1-3-7(8)9(12)5-6-10(13)14/h1-4H,5-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIFTXSSZTRPMNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80604500
Record name 4-(2-Chlorophenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80604500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Chlorophenyl)-4-oxobutanoic acid

CAS RN

106263-50-7
Record name 4-(2-Chlorophenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80604500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Merkens, FJ Aguilar Troyano, K Anwar… - The Journal of …, 2021 - ACS Publications
Herein we present a highly efficient, light-mediated, deoxygenative protocol to access γ-oxo-α-amino acid derivatives. This radical methodology employs photoredox catalysis, in …
Number of citations: 16 pubs.acs.org

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